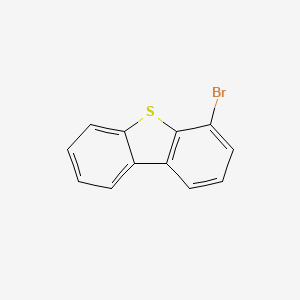

4-Bromodibenzothiophene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXAVNQWIVUQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332505 | |

| Record name | 4-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97511-05-2 | |

| Record name | 4-Bromodibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97511-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromodibenzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromodibenzothiophene: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 97511-05-2

Chemical Formula: C₁₂H₇BrS

Molecular Weight: 263.15 g/mol

This technical guide provides a comprehensive overview of 4-Bromodibenzothiophene, a heterocyclic compound of significant interest in materials science and as a potential scaffold in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and key applications, with a focus on experimental protocols relevant to researchers in organic synthesis and drug development.

Physicochemical and Safety Data

This compound is a solid at room temperature, appearing as a white to almost white powder or crystal.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₇BrS | [1] |

| Molecular Weight | 263.15 g/mol | [1] |

| Melting Point | 85.0 to 89.0 °C | |

| Boiling Point | 386.6 ± 15.0 °C (Predicted) | |

| Density | 1.611 g/cm³ | |

| InChI | InChI=1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | [1] |

| InChIKey | GJXAVNQWIVUQOD-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Br | [1] |

Safety Information:

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard precautionary measures, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound. Work should be conducted in a well-ventilated area.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR Spectroscopy

While a complete, assigned proton NMR spectrum was not available in the searched literature, typical chemical shifts for aromatic protons in similar dibenzothiophene structures can be referenced for characterization.

¹³C NMR Spectroscopy

The following table presents the reported ¹³C NMR spectral data.

| Peak Position (ppm) | Assignment |

| Data not explicitly provided in search results | Aromatic Carbons |

Note: Specific peak assignments for this compound were not available in the provided search results. The data is typically obtained on instruments such as a VARIAN VXR-300.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak data not available in search results | Aromatic C-H stretch, C=C stretch, C-Br stretch, C-S stretch |

Note: The IR spectrum is typically recorded using techniques like Attenuated Total Reflectance (ATR) on instruments such as a Bruker Tensor 27 FT-IR.[1] Aromatic compounds generally show C-H stretching vibrations in the region of 3100-3000 cm⁻¹ and C-C stretching in the 1600-1400 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 262/264 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom. |

| Other fragments not detailed in search results | Fragmentation pattern would involve loss of Br, S, and cleavage of the aromatic rings. |

Note: The mass spectrum is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 97511-05-2) was not explicitly found in the provided search results, the synthesis of the related compound, 4-bromobenzo[b]thiophene, has been described.[3] A potential synthetic route to this compound could involve the bromination of dibenzothiophene. Dibenzothiophene itself can be prepared by the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride.[4] With butyllithium, dibenzothiophene undergoes lithiation at the 4-position, which could be a precursor step to bromination.[4]

Key Reactivity: Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of more complex molecules.

Experimental Workflow: General Suzuki-Miyaura Coupling

References

Core Properties of 4-Bromodibenzothiophene

An In-depth Technical Guide to 4-Bromodibenzothiophene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the molecule's physicochemical properties, experimental protocols for its synthesis and analysis, and its applications in modern medicinal chemistry.

This compound is a brominated heterocyclic organic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure, featuring a dibenzothiophene core with a bromine substituent, makes it a valuable reagent in various cross-coupling reactions.

Physicochemical Data

The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₂H₇BrS | PubChem[1] |

| CAS Number | 97511-05-2 | PubChem[1] |

| EC Number | 828-272-3 | PubChem[1] |

| Physical and Chemical Properties | Value | Source |

| Molecular Weight | 263.15 g/mol | PubChem[1], ChemicalBook[2] |

| Melting Point | 85.0 to 89.0 °C | ChemBK[3] |

| Boiling Point | 386.6 ± 15.0 °C (Predicted) | ChemBK[3] |

| Flash Point | 187.6 °C | ChemBK[3] |

| Density | 1.611 g/cm³ | ChemicalBook[2], ChemBK[3] |

| XLogP3 | 5.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility is particularly highlighted in the development of drugs targeting neurological disorders. For instance, it is a known intermediate in the synthesis of brexpiprazole, an atypical antipsychotic. The benzothiophene scaffold is present in numerous biologically active compounds, and intermediates like this compound are essential for their efficient construction.

The following diagram illustrates a generalized workflow for the application of this compound in synthetic organic chemistry, particularly in cross-coupling reactions which are fundamental to drug discovery.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromodibenzothiophene. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clarity, detail, and practical application.

Core Physical Properties

This compound is a sulfur-containing heterocyclic organic compound. Its physical characteristics are foundational to its application in various scientific domains, including organic synthesis and materials science.

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₇BrS |

| Molecular Weight | 263.15 g/mol [1] |

| Melting Point | 85.0 to 89.0 °C |

| Boiling Point | 386.6 ± 15.0 °C (Predicted) |

| Density | 1.611 g/cm³ |

| CAS Number | 97511-05-2 |

| Appearance | White to off-white crystalline powder |

| Solubility | Information not readily available in searches |

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method [2][3]

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[4] The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer. Modern apparatuses often use a heated metal block.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is reported as the melting point.[3]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]

Methodology: Micro Boiling Point Determination (Thiele Tube Method) [6][8]

-

Sample Preparation: A small amount of liquid this compound (if in liquid form) is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[6]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating.[8]

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary.[6][8]

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility provides insights into the intermolecular forces of a compound and is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Testing [9][10]

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to the test tube.[9]

-

Observation: The mixture is agitated or sonicated to facilitate dissolution. The sample is observed to determine if it dissolves completely, partially, or not at all at room temperature.

-

Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to observe any change in solubility.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) to create a solubility profile.

Visualizations

The following diagrams, created using the DOT language, illustrate logical workflows relevant to the synthesis and application of brominated thiophene derivatives like this compound.

Caption: General Synthesis Workflow for Brominated Thiophene Derivatives.

Caption: Logical Workflow for Application in Organic Electronics.

References

- 1. This compound | C12H7BrS | CID 458352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of 4-Bromodibenzothiophene in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile based on the compound's chemical structure and provides a detailed, standard experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound is a halogenated heterocyclic organic compound with the chemical formula C₁₂H₇BrS.[1][2] It is characterized by a dibenzothiophene core structure with a bromine atom substituted at the 4-position.[1] This compound is of interest to researchers in materials science and drug discovery as a building block for the synthesis of novel organic semiconductors and potentially bioactive molecules. An understanding of its solubility is fundamental for its application in chemical reactions, for purification processes such as recrystallization, and in formulation development.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 97511-05-2[1][2] |

| Molecular Formula | C₁₂H₇BrS[1][2] |

| Molecular Weight | 263.15 g/mol [1][2] |

| Appearance | Not explicitly stated, likely a solid at room temperature |

| Melting Point | 94 °C[2] |

| Boiling Point | 101 °C at 15 mmHg[2] |

Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone for predicting the solubility of a compound.[3] The molecular structure of this compound, featuring a large, nonpolar, and polarizable aromatic system (dibenzothiophene) and a polar carbon-bromine bond, results in a molecule of moderate overall polarity. This structure dictates its likely solubility in various organic solvents.

-

High Solubility is Expected in:

-

Aprotic Polar Solvents: Such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can engage in dipole-dipole interactions and have polarities that are compatible with the solute.[4][5]

-

Chlorinated Solvents: Such as dichloromethane and chloroform, due to their ability to dissolve moderately polar compounds.

-

Aromatic Solvents: Such as toluene and benzene, due to π-π stacking interactions with the dibenzothiophene ring system.[6]

-

-

Moderate Solubility is Expected in:

-

Polar Protic Solvents: Such as lower alcohols (methanol, ethanol) and ethyl acetate. While the compound can engage in dipole-dipole interactions, the lack of hydrogen bond donor or acceptor sites may limit its solubility compared to aprotic polar solvents.[7]

-

-

Low to Negligible Solubility is Expected in:

-

Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane, as the intermolecular forces between the solvent molecules are significantly different from those of the solute.[4][5]

-

Water: Due to the large nonpolar surface area of the dibenzothiophene core, the compound is expected to be practically insoluble in water.[7]

-

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[8][9]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. A visual excess of solid should be present to ensure saturation.[8]

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.[9]

-

-

UV-Vis Spectrophotometry Method:

-

This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.[9]

-

Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

-

Dilute the filtered sample and measure its absorbance.

-

Calculate the concentration from the calibration curve.[9]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualized Workflows

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the process of solvent selection for recrystallization.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Solvent Selection for Recrystallization.

Conclusion

While quantitative solubility data for this compound is not widely published, its chemical structure suggests high solubility in aprotic polar and aromatic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar and aqueous media. For researchers and professionals requiring precise solubility values for applications in synthesis, purification, or formulation, the detailed isothermal shake-flask protocol provided in this guide offers a reliable method for empirical determination. This foundational data is essential for the effective and efficient use of this compound in scientific and industrial settings.

References

- 1. This compound | C12H7BrS | CID 458352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. reddit.com [reddit.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Data of 4-Bromodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-bromodibenzothiophene, a molecule of interest in various research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectral Data

The spectral data of this compound provides critical insights into its molecular structure and chemical properties. This information is pivotal for its identification, characterization, and application in scientific research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.

| Peak Number | Chemical Shift (ppm) | Assignment |

| 1 | 138.8 | C-9a |

| 2 | 135.8 | C-5a |

| 3 | 135.4 | C-4a |

| 4 | 131.0 | C-9b |

| 5 | 127.7 | C-6 |

| 6 | 125.4 | C-3 |

| 7 | 124.8 | C-1 |

| 8 | 123.2 | C-8 |

| 9 | 122.9 | C-7 |

| 10 | 122.0 | C-2 |

| 11 | 118.0 | C-4 |

¹H NMR Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms.

| Peak Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 1 | 8.12 | ddd | 8.0, 1.3, 0.7 | H-6 |

| 2 | 8.08 | dd | 7.8, 1.4 | H-1 |

| 3 | 7.87 | d | 8.3 | H-9 |

| 4 | 7.64 | dd | 8.3, 0.7 | H-8 |

| 5 | 7.55 | ddd | 8.3, 7.2, 1.4 | H-2 |

| 6 | 7.50 | ddd | 8.0, 7.2, 1.0 | H-7 |

| 7 | 7.42 | ddd | 8.3, 7.2, 1.3 | H-3 |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy was utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3063 | Weak | C-H stretch (aromatic) |

| 1589 | Medium | C=C stretch (aromatic) |

| 1441 | Strong | C=C stretch (aromatic) |

| 1418 | Medium | C=C stretch (aromatic) |

| 1308 | Medium | C-H in-plane bend |

| 1246 | Medium | C-H in-plane bend |

| 1119 | Medium | C-H in-plane bend |

| 1043 | Strong | C-S stretch |

| 878 | Strong | C-H out-of-plane bend |

| 779 | Strong | C-H out-of-plane bend |

| 746 | Strong | C-H out-of-plane bend |

| 721 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) was employed to determine the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 264 | 98 | [M+2]⁺ |

| 262 | 100 | [M]⁺ |

| 183 | 35 | [M-Br]⁺ |

| 139 | 20 | [M-Br-CS]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data.

NMR Spectroscopy

The ¹³C and ¹H NMR spectra were recorded on a VARIAN VXR-300 spectrometer. The sample was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and placed in a standard 5 mm NMR tube. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum by removing C-H coupling. For the ¹H NMR spectrum, standard acquisition parameters were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

ATR-FTIR Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an ATR accessory.[1] A small amount of the solid this compound sample was placed directly onto the ATR crystal. The spectrum was recorded in the mid-IR region (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. The data is presented in terms of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer. The sample, dissolved in a volatile organic solvent, was injected into the GC, where it was vaporized and separated on a capillary column. The separated compound then entered the mass spectrometer, where it was ionized, and the resulting ions were separated based on their mass-to-charge ratio (m/z).

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound and its characterization through various spectral techniques.

Caption: Workflow of this compound spectral analysis.

References

A Technical Guide to 4-Bromodibenzothiophene: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Bromodibenzothiophene (CAS No: 97511-05-2). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure research and drug development professionals can manage this compound safely and effectively in a laboratory setting.

Chemical Identification and Properties

This compound is an organobromine compound used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[1] Its fundamental physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 97511-05-2 | [2] |

| Molecular Formula | C₁₂H₇BrS | [1][2] |

| Molecular Weight | 263.15 g/mol | [2][3] |

| Synonyms | 4-bromodibenzo[b,d]thiophene | [1][2] |

| Melting Point | 85.0 to 89.0 °C | [1] |

| Boiling Point | 101 °C at 15 mmHg | [2] |

| Flash Point | 94 °C (lit.) | [2] |

| Density | 1.611 g/cm³ | [2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3] Adherence to the precautionary statements is critical to minimize risk.

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.[2][3]H319: Causes serious eye irritation.[2][3]H335: May cause respiratory irritation.[2][3] |

Safe Handling and Storage Protocols

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

Handling should be performed in a well-ventilated area to minimize exposure to dust and vapors.[2] Using a chemical fume hood is recommended.[4] To prevent fires from electrostatic discharge, use non-sparking tools.[2] Avoid the formation of dust and aerosols during handling.[2]

The following personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[2]

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and dust, preventing serious eye irritation.[2] |

| Skin Protection | Chemical-impermeable gloves (inspected before use) and fire/flame resistant, impervious clothing.[2] | Prevents skin contact which can cause irritation.[2] |

| Respiratory Protection | Use only in a well-ventilated area or outdoors.[2] If exposure limits are exceeded, a full-face respirator should be used.[2] | Avoids inhalation of dust which may cause respiratory irritation.[2] |

Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep the compound away from incompatible materials and foodstuff containers.[2] The storage area should be locked.[2]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are crucial.

The following table outlines first-aid protocols in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen.[2] Seek medical attention if you feel unwell.[2] |

| Skin Contact | Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical help.[2] |

| Eye Contact | Rinse cautiously with water for several minutes.[2] If present and easy to do, remove contact lenses.[2] Continue rinsing and consult a doctor.[2] |

| Ingestion | Rinse mouth with water.[2] Do not induce vomiting.[2] Call a doctor or Poison Control Center immediately.[2] |

In case of a spill, evacuate personnel to a safe area.[2] Ensure adequate ventilation and remove all sources of ignition.[2] Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[2] Avoid dust formation.[2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Do not let the chemical enter drains, as discharge into the environment must be avoided.[2]

For fires involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2] Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[2]

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

Caption: Workflow for safe laboratory handling of this compound.

Disposal Considerations

Dispose of this compound and its container at an appropriate treatment and disposal facility.[2] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[2] Contaminated material should be handled as hazardous waste.[2]

References

4-Bromodibenzothiophene: A Technical Guide to Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-bromodibenzothiophene, a crucial building block in the development of advanced organic electronic materials. This document details its commercial availability, outlines key experimental protocols for its synthesis and analysis, and visualizes its role in modern applications.

Commercial Availability and Physical Properties

This compound (CAS No. 97511-05-2) is readily available from a variety of chemical suppliers. It is typically sold as a crystalline powder with purity levels suitable for research and development, as well as for larger-scale manufacturing in the electronics industry. China has emerged as a significant manufacturing hub for this and other high-purity organic intermediates.[1]

Below is a summary of the commercial availability and key physical properties of this compound:

| Parameter | Value | Source |

| CAS Number | 97511-05-2 | PubChem[2] |

| Molecular Formula | C₁₂H₇BrS | PubChem[2] |

| Molecular Weight | 263.15 g/mol | PubChem[2] |

| Appearance | Colorless to white crystalline powder | Inferred from supplier data |

| Melting Point | 97-100 °C | Sigma-Aldrich[3] (for Dibenzothiophene) |

| Boiling Point | 332-333 °C | Sigma-Aldrich[3] (for Dibenzothiophene) |

| Purity Levels | ≥97%, ≥98%, ≥99.0% | Various Suppliers[4] |

| Typical Suppliers | ChemicalBook, Sigma-Aldrich, PharmaSources, various specialized fine chemical manufacturers | ChemicalBook[1], Sigma-Aldrich[3], PharmaSources |

Note: Some physical properties are for the parent compound, dibenzothiophene, and are provided as a close reference.

Synthesis of this compound

Representative Experimental Protocol: Synthesis of this compound

Materials:

-

Dibenzothiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzothiophene (1 equivalent) in DMF.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with a saturated sodium sulfite solution to quench any remaining bromine, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Note: This is a representative protocol. Reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The integration of these signals will correspond to the 7 aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons. The carbon atom attached to the bromine (ipso-carbon) is expected to be shielded due to the "heavy atom effect," resulting in an upfield shift compared to what would be expected based on electronegativity alone.[6] The other carbon signals will appear in the typical aromatic region (δ 110-150 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron impact (EI) ionization will exhibit a prominent molecular ion peak (M⁺). Due to the presence of bromine, an isotopic peak at M+2 with nearly equal intensity to the M⁺ peak will be observed, which is characteristic of a monobrominated compound. Fragmentation may occur through the loss of the bromine atom or cleavage of the thiophene ring.[7]

High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be performed using reversed-phase HPLC. A C18 column is typically suitable for the separation of dibenzothiophene and its derivatives.[8]

Representative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should effectively separate this compound from its starting materials and potential by-products.

Applications in Organic Electronics

This compound is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). The bromine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various functional groups to tune the electronic and photophysical properties of the final molecule. These tailored molecules can be used as host materials, in emissive layers, or in charge transport layers of OLED devices.[9]

Visualizations

Caption: Synthesis pathway of this compound from Biphenyl.

Caption: Workflow for the application of this compound in OLEDs.

References

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. This compound | C12H7BrS | CID 458352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ジベンゾチオフェン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Separation of Dibenzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. nbinno.com [nbinno.com]

Unlocking the Potential of Dibenzothiophene Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, optoelectronic properties, and biomedical applications of dibenzothiophene derivatives, tailored for researchers, scientists, and drug development professionals.

Dibenzothiophene (DBT), a sulfur-containing heterocyclic compound, and its derivatives have emerged as a versatile class of molecules with significant potential across various scientific disciplines. Their rigid, planar structure, coupled with tunable electronic properties, makes them highly attractive for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the unique biological activities of certain dibenzothiophene derivatives have positioned them as promising scaffolds in drug discovery, particularly in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the key properties of dibenzothiophene derivatives, focusing on their synthesis, photophysical and electrochemical characteristics, and their burgeoning role in biomedical research.

Core Properties and Synthesis

Dibenzothiophene derivatives are characterized by a central thiophene ring fused to two benzene rings. This core structure imparts high thermal stability and charge carrier mobility. The electronic properties of these molecules can be finely tuned by introducing various functional groups at different positions on the dibenzothiophene scaffold, most commonly at the 2, 8, 3, and 7 positions. This functionalization allows for the modulation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for their application in electronic devices.

The synthesis of dibenzothiophene derivatives often involves multi-step reaction sequences. A common strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of aryl substituents. Other synthetic methodologies include Pd-catalyzed C-H activation and domino reactions, offering diverse routes to a wide range of functionalized DBT derivatives.[1][2][3]

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of dibenzothiophene derivatives are central to their application in organic electronics. These properties are highly dependent on the nature and position of the substituents on the DBT core.

Photophysical Properties

Dibenzothiophene derivatives often exhibit strong absorption in the UV region and emit light in the visible spectrum. Their fluorescence quantum yields, lifetimes, and emission colors can be tailored through chemical modification. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a red or blue shift in their emission spectra.[4][5] The triplet energy levels of these materials are a critical parameter for their use as host materials in phosphorescent OLEDs.[5]

Table 1: Photophysical Data of Selected Dibenzothiophene Derivatives [1][5][6]

| Compound | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Fluorescence Lifetime (ns) | Triplet Energy (eV) |

| Dibenzothiophene (DBT) | Acetonitrile | 255, 264, 274, 285, 313, 324 | 333, 345 | 1.2 | - | - |

| 4-Methyldibenzothiophene | Acetonitrile | 257, 266, 276, 288, 316, 328 | 336, 348 | - | - | - |

| 4,6-Dimethyldibenzothiophene | Acetonitrile | 259, 268, 278, 291, 319, 332 | 339, 351 | - | - | - |

| 2,8-Diphenyl-dibenzothiophene | Dichloromethane | 286 | 382 | 85 | 1.2 | 2.91 |

| 2,8-Di(4-methoxyphenyl)-dibenzothiophene | Dichloromethane | 288 | 388 | 80 | 1.1 | 2.88 |

| 2,8-Di(4-cyanophenyl)-dibenzothiophene | Dichloromethane | 308 | 420 | 25 | 2.5 | 2.70 |

| 2,8-Di(4-acetylphenyl)-dibenzothiophene | Dichloromethane | 310 | 445 | 4 | 0.5 | 2.51 |

Electrochemical Properties

The electrochemical behavior of dibenzothiophene derivatives, particularly their oxidation and reduction potentials, determines their suitability for use in electronic devices. Cyclic voltammetry is a key technique used to determine the HOMO and LUMO energy levels of these compounds. These energy levels are crucial for ensuring efficient charge injection and transport in OLEDs and OPVs.[5][7][8]

Table 2: Electrochemical Data of Selected Dibenzothiophene Derivatives [5][8][9]

| Compound | Onset Oxidation Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| 2,8-Diphenyl-dibenzothiophene | 1.18 | -5.58 | -2.13 | 3.45 |

| 2,8-Di(4-methoxyphenyl)-dibenzothiophene | 1.05 | -5.45 | -2.10 | 3.35 |

| 2,8-Di(4-cyanophenyl)-dibenzothiophene | 1.39 | -5.79 | -2.55 | 3.24 |

| 2,8-Di(4-acetylphenyl)-dibenzothiophene | 1.38 | -5.78 | -2.61 | 3.17 |

| PDBT-Th | 0.88 | -5.10 | -2.85 | 2.25 |

| PDBT-Th:Th | 0.70 | -5.00 | -3.05 | 1.95 |

| PDBT-2Th | 0.56 | -4.92 | -3.08 | 1.84 |

Applications in Drug Development

Beyond their use in materials science, dibenzothiophene derivatives have garnered significant interest in the field of drug development due to their diverse biological activities. Certain derivatives have shown potent inhibitory effects against various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Multi-Kinase Inhibitors

Recent studies have identified 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors.[10][11][12] For example, a hydrazide derivative of 5-hydroxybenzothiophene has demonstrated potent inhibition of several kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range.[12] This compound exhibited broad-spectrum anticancer activity against various cancer cell lines and was particularly effective against glioblastoma cells, inducing cell cycle arrest and apoptosis.[10]

Table 3: Biological Activity of a 5-Hydroxybenzothiophene Hydrazide Derivative (16b) [10][12]

| Kinase Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) |

| Clk4 | 11 | U87MG (Glioblastoma) | 7.2 |

| DRAK1 | 87 | HCT-116 (Colon) | >10 |

| Haspin | 125.7 | A549 (Lung) | >10 |

| Clk1 | 163 | HeLa (Cervical) | >10 |

| Dyrk1B | 284 | ||

| Dyrk1A | 353.3 |

Signaling and Metabolic Pathways

Understanding the interaction of dibenzothiophene derivatives with biological and environmental systems is crucial for their development and application. This includes their role in modulating cellular signaling pathways in medicinal chemistry and their degradation pathways in environmental science.

Kinase Inhibition Signaling Pathway

Dibenzothiophene derivatives that act as multi-kinase inhibitors can interfere with key signaling pathways involved in cancer cell proliferation, survival, and migration. For instance, DYRK1A, a kinase inhibited by some DBT derivatives, is known to regulate transcription factors, cell cycle proteins, and receptor tyrosine kinases like EGFR and c-MET, which are critical drivers of tumor growth.[1][2][3][9] Similarly, Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3, and its inhibition can lead to mitotic defects and anti-tumor effects.[4][13][14][15]

Biodesulfurization "4S" Pathway

In the environment, certain microorganisms can utilize dibenzothiophene as a sulfur source through a specific metabolic route known as the "4S" pathway. This pathway involves a series of enzymatic oxidation and cleavage steps to remove the sulfur atom from the DBT molecule without degrading the carbon skeleton, thus preserving the calorific value of fossil fuels.[2][3][4][13][14]

References

- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. xcessbio.com [xcessbio.com]

- 5. Chloride Intracellular Channel 1 Enhances Glioblastoma Cell Migration and Epithelial-Mesenchymal Transition by Activating the ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Haspin kinase modulates nuclear architecture and Polycomb-dependent gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 13. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]

- 15. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromodibenzothiophene: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromodibenzothiophene is a versatile heterocyclic organic compound that serves as a critical building block in the synthesis of complex molecules for materials science and medicinal chemistry. Its rigid, planar dibenzothiophene core, combined with a reactive bromine handle, makes it an ideal precursor for developing novel materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), and for creating pharmacologically active compounds. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key research applications of this compound, complete with detailed experimental protocols and workflow visualizations to aid researchers in its practical application.

Introduction to this compound

This compound (CAS No. 97511-05-2) is an aromatic compound featuring a central thiophene ring fused to two benzene rings, with a bromine atom substituted at the 4-position.[1] This structure imparts a unique combination of thermal stability, electronic properties, and chemical reactivity. The bromine atom serves as a versatile functional group, enabling a wide range of transformations, most notably metal-catalyzed cross-coupling and lithiation reactions. These reactions allow for the precise introduction of various substituents, making this compound a valuable intermediate for constructing larger, functional molecular architectures.[2] Its derivatives are actively investigated for their utility as host materials, charge-transporting layers, and emitters in OLEDs and as core structures in the development of new therapeutic agents.[2]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below. All researchers should consult the full Safety Data Sheet (SDS) before handling this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 97511-05-2 | [1] |

| Molecular Formula | C₁₂H₇BrS | [1][2] |

| Molar Mass | 263.15 g/mol | [1][2] |

| Melting Point | 85.0 to 89.0 °C | [2] |

| Boiling Point | 386.6 ± 15.0 °C (Predicted) | [2] |

| Density | 1.611 g/cm³ | [2] |

| Flash Point | 187.6 °C | [2] |

| Appearance | White to off-white solid | - |

| Storage | Keep in a dark place, sealed in dry, room temperature | [2] |

Safety and Hazard Information

This compound is classified with the following GHS hazard statements. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

| GHS Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Synthesis of this compound

The most direct method for synthesizing this compound is through the electrophilic bromination of dibenzothiophene. The reaction typically proceeds by treating dibenzothiophene with a brominating agent in a suitable solvent.

Experimental Protocol: Electrophilic Bromination

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Dibenzothiophene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

AIBN (optional, as a radical initiator)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol or hexane for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dibenzothiophene (1.0 eq) in CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) to the solution. A catalytic amount of AIBN can be added if the reaction is slow.

-

Reaction: Stir the mixture at room temperature or gentle reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Quenching: Transfer the filtrate to a separatory funnel and wash with saturated Na₂S₂O₃ solution to remove any unreacted bromine, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Key Research Applications and Protocols

This compound is a cornerstone intermediate for creating novel organic materials and potential drug candidates through two primary reaction pathways: palladium-catalyzed cross-coupling and lithium-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the dibenzothiophene core is ideally suited for palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (C-N bond formation) and Suzuki-Miyaura coupling (C-C bond formation). These reactions are fundamental to modern organic synthesis.[3][4]

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[5] This reaction is widely used to attach nitrogen-containing functional groups (e.g., carbazoles, phenothiazines) to the dibenzothiophene core, a common strategy for developing host materials and emitters for OLEDs.[6]

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of an amine with this compound.[7][8]

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., carbazole, diphenylamine) (1.2-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, tBuXPhos, 2-10 mol%)

-

Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the amine, the palladium precatalyst, the phosphine ligand, and the base.

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for 12-24 hours, or until TLC/GC-MS analysis indicates completion.

-

Work-up: Cool the mixture to room temperature and quench with water or saturated ammonium chloride solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Suzuki-Miyaura reaction is used to form carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[9] This is essential for extending the π-conjugated system of the dibenzothiophene core, which is critical for tuning the electronic and photophysical properties of materials used in OLEDs and organic photovoltaics.[10]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid or ester.[11][12]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

Reaction Setup: In a flask, combine this compound, the organoboron reagent, the palladium catalyst, and the base.

-

Inert Atmosphere: Flush the flask with an inert gas (argon or nitrogen).

-

Solvent Addition: Add the deoxygenated solvent system.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with stirring for 4-24 hours, monitoring by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the coupled product.

Lithiation and Electrophilic Quench

Lithium-halogen exchange is a powerful technique for converting the C-Br bond of this compound into a C-Li bond, creating a potent nucleophile.[13] This organolithium intermediate can then react with a wide variety of electrophiles (e.g., CO₂, aldehydes, DMF) to introduce new functional groups at the 4-position, opening up diverse synthetic possibilities.[14]

Experimental Protocol: General Lithiation and Electrophilic Quench

This protocol describes a general procedure for the lithiation of this compound. Caution: Organolithium reagents are pyrophoric and highly reactive with water and air. This procedure must be performed by trained personnel using proper Schlenk line or glovebox techniques.[15][16]

Materials:

-

This compound (1.0 eq)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes (1.1 eq)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Electrophile (e.g., dry ice (solid CO₂), N,N-dimethylformamide (DMF)) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Reaction Setup: Add this compound to an oven-dried, three-neck flask under an inert atmosphere (argon or nitrogen). Dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add the n-BuLi solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile dropwise (if liquid) or in portions (if solid, like crushed dry ice) at -78 °C.

-

Warming: After the addition, allow the reaction to stir at -78 °C for one hour before slowly warming to room temperature over 1-3 hours.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a high-value chemical intermediate with significant potential in advanced materials and pharmaceutical research. Its utility in forming C-N and C-C bonds through robust palladium-catalyzed coupling reactions, as well as its capacity for functionalization via lithiation, allows for the systematic design and synthesis of novel, high-performance molecules. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage the unique properties of this versatile building block in their synthetic endeavors.

References

- 1. This compound | C12H7BrS | CID 458352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. nbinno.com [nbinno.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromodibenzothiophene from Dibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step methodology for the synthesis of 4-Bromodibenzothiophene from dibenzothiophene. The protocol involves an initial oxidation of dibenzothiophene to its corresponding S-oxide, followed by a regioselective bromination at the C4 position, and a final deoxygenation to yield the target compound. This application note includes detailed experimental procedures, characterization data, and quantitative analysis to ensure reproducibility and high-purity synthesis. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.

Introduction

Dibenzothiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Specifically, functionalized dibenzothiophenes, such as this compound, serve as crucial intermediates in the synthesis of complex organic molecules. The introduction of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the construction of elaborate molecular architectures. This protocol details a reliable and efficient pathway to access this compound, addressing the challenge of regioselective functionalization of the dibenzothiophene core.

Overall Synthesis Workflow

The synthesis of this compound from dibenzothiophene is achieved through a three-step process, as illustrated in the workflow diagram below. This multi-step approach is necessary to achieve the desired regioselectivity, as direct bromination of dibenzothiophene typically yields a mixture of 2- and 2,8-disubstituted products. The sulfoxide intermediate directs the electrophilic substitution to the 4-position.

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Dibenzothiophene | C₁₂H₈S | 184.26 | 97-100 |

| Dibenzothiophene-5-oxide | C₁₂H₈OS | 200.26 | 184-187 |

| This compound | C₁₂H₇BrS | 263.15 | Not available |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Oxidation | m-CPBA, BF₃·OEt₂ | Dichloromethane | -20 to rt | 1.5 h | ~95 |

| 2 | Bromination | Br₂ | Acetic Acid | rt | 3 days | ~78 |

| 3 | Deoxygenation | Triflic anhydride, Potassium iodide | Acetonitrile | rt | 5-10 min | >90 |

Experimental Protocols

Step 1: Oxidation of Dibenzothiophene to Dibenzothiophene-5-oxide

This procedure outlines the synthesis of the sulfoxide intermediate, which is crucial for directing the subsequent bromination.

Caption: Experimental workflow for the oxidation of dibenzothiophene.

Materials:

-

Dibenzothiophene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂, 8.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve dibenzothiophene in anhydrous dichloromethane (0.25 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Slowly add boron trifluoride diethyl etherate to the stirred solution.

-

In a separate flask, dissolve m-CPBA in dichloromethane.

-

Add the m-CPBA solution portion-wise to the reaction mixture over 1.5 hours, maintaining the temperature at -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂CO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Dibenzothiophene-5-oxide as a white solid.

Characterization Data for Dibenzothiophene-5-oxide:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15-8.12 (m, 2H), 7.85-7.82 (m, 2H), 7.55-7.48 (m, 4H).

-

Melting Point: 184-187 °C.

Step 2: Bromination of Dibenzothiophene-5-oxide

This step achieves the regioselective bromination at the 4-position, a key transformation in this synthesis.

Materials:

-

Dibenzothiophene-5-oxide (1.0 eq)

-

Bromine (Br₂, 2.8 eq)

-

Glacial Acetic Acid

-

Methanol

Procedure:

-

Dissolve Dibenzothiophene-5-oxide in glacial acetic acid in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add bromine to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 3 days.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with methanol to remove impurities.

-

The resulting white solid, this compound-5-oxide, can be used in the next step without further purification.

Step 3: Deoxygenation of this compound-5-oxide

The final step involves the removal of the sulfoxide oxygen to yield the target product.

Application Notes and Protocols for the Suzuki Coupling of 4-Bromodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromodibenzothiophene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryldibenzothiophene derivatives, which are of interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3] This protocol focuses on the application of the Suzuki coupling to this compound, a sulfur-containing heteroaromatic compound, to generate novel biaryl structures.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki coupling reaction generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide.[2]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 4-aryldibenzothiophene product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

A simplified representation of the Suzuki-Miyaura catalytic cycle is depicted below.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Phosphine ligand (if using a ligand-free palladium source, e.g., XPhos, SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄), and, if required, the phosphine ligand.

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

-

Solvent Addition:

-

Through the septum, add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

-

Purge the resulting mixture with the inert gas for an additional 10-15 minutes.[1]

-

-

Reaction:

-

Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).[4][5]

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 4-aryldibenzothiophene.

-

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki coupling of various aryl bromides, which can serve as a reference for the reaction with this compound.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (4.5) | KF | Dioxane | 110 | 12 | 74[4] |

| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | Ligand 1 (3.0) | KF | Dioxane | 110 | 12 | 82[4] |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 60[5] |

| 4 | 4-Bromophenol | Phenylboronic acid | Pd/C | - | K₂CO₃ | Water | MW | 0.25 | >95 |

| 5 | Bromobenzene | Phenylboronic acid | PdFe₂O₄ (20 mg) | - | K₂CO₃ | MeOH/H₂O | 100 | 4 | 95[6] |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jsynthchem.com [jsynthchem.com]

Application Notes and Protocols: 4-Bromodibenzothiophene as a Precursor for High-Performance OLED Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromodibenzothiophene is a key building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Its rigid and electron-rich dibenzothiophene core provides excellent thermal stability and charge-carrying properties, while the bromo-substituent at the 4-position offers a reactive site for the introduction of various functional groups through cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, making them suitable for use as hosts, emitters, and charge-transporting layers in high-performance OLED devices.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of OLED materials, focusing on the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthetic Pathways and Strategies